molecular formula C22H14Cl2F3N3O3 B2965026 (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone CAS No. 338418-50-1

(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone

Katalognummer: B2965026
CAS-Nummer: 338418-50-1
Molekulargewicht: 496.27
InChI-Schlüssel: NUZQHQVVDZBALD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a 2,4-dichlorophenyl group attached to a methanone core, which is further substituted with a 1-methylpyrrole ring and a 1,3,4-oxadiazole moiety bearing a [3-(trifluoromethyl)phenoxy]methyl group. Its synthesis likely involves cyclization and coupling reactions, as inferred from analogous methodologies in the literature. For example, oxadiazole-containing compounds are often synthesized via condensation of hydrazides with chloroacetic acid derivatives under acidic conditions, followed by nucleophilic substitutions to introduce aryl or alkyl groups . The 1,3,4-oxadiazole ring is critical for bioactivity, as it enhances metabolic stability and binding affinity to biological targets, such as enzymes or receptors involved in cancer pathways .

Eigenschaften

IUPAC Name

(2,4-dichlorophenyl)-[1-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,3,4-oxadiazol-2-yl]pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2F3N3O3/c1-30-10-12(20(31)16-6-5-14(23)9-17(16)24)7-18(30)21-29-28-19(33-21)11-32-15-4-2-3-13(8-15)22(25,26)27/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZQHQVVDZBALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C2=NN=C(O2)COC3=CC=CC(=C3)C(F)(F)F)C(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone is a complex organic molecule with potential biological activities. Its unique structure, characterized by the presence of dichlorophenyl and trifluoromethyl groups, suggests a range of pharmacological applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H14Cl2F3N3O3
  • Molecular Weight : 496.27 g/mol
  • CAS Number : Not specified in the results but can be identified by its systematic name.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial Activity : The presence of halogenated aromatic rings can enhance the antimicrobial properties of organic compounds. Studies have shown that derivatives of dichlorophenyl compounds exhibit significant antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes and inhibit essential enzymatic processes .
  • Anti-inflammatory Effects : Compounds containing oxadiazole and pyrrole moieties are known for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. Preliminary studies suggest that this compound could act as a selective COX-II inhibitor, similar to other known anti-inflammatory drugs .

Case Studies

  • Antimicrobial Activity : In a comparative study, several derivatives of dichlorophenyl compounds were tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Inhibition of Enzymatic Activity : A study focused on the inhibition of cholinesterase enzymes demonstrated that similar compounds showed competitive inhibition patterns. The IC50 values for these compounds were significantly lower than those for standard inhibitors like physostigmine, indicating a promising avenue for developing neuroprotective agents .

Research Findings

StudyFindings
Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 10 to 50 µg/mL.
Identified as a potential COX-II inhibitor with an IC50 value of approximately 0.011 µM, indicating high potency compared to existing anti-inflammatory drugs.
Highlighted the role of trifluoromethyl substitutions in enhancing the lipophilicity and bioavailability of similar compounds, leading to improved therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole Moieties

  • N-{[5-(2,4-Dichlorophenyl)-1,3,4-Oxadiazol-2-yl]Methyl}Amine Derivatives (): These derivatives share the 2,4-dichlorophenyl-oxadiazole core but replace the pyrrole-methanone group with aliphatic or aromatic amines. In vitro studies against cervical (HeLa), liver (Hep-G2), and breast (MCF7) cancer cell lines revealed selective cytotoxicity toward liver cancer, with the most potent compound exhibiting an IC50 of 2.46 µg/mL. This highlights the importance of the oxadiazole scaffold in conferring anticancer activity .
  • Its synthesis involves sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones, a strategy adaptable to modifying the target compound’s side chains .

Compounds with Pyrrole and Trifluoromethyl Groups

  • 2,5-Dimethyl-3-(2-N-Substituted-1-Oxoethyl)-1-[4-(Trifluoromethoxy)Phenyl]-1H-Pyrroles (): These pyrrole derivatives incorporate trifluoromethoxy phenyl groups and exhibit structural similarities to the target compound’s 1-methylpyrrole and trifluoromethylphenoxy motifs. Their synthesis via DMF-mediated coupling at 75–80°C suggests that similar conditions could optimize the target compound’s yield .
  • (3-Chloro-4-Fluorophenyl){4-[1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-d][1,3]Thiazol-5-yl]Piperazin-1-yl}Methanone (): This pyrazolo-thiazole-methanone compound shares the dichlorophenyl-methanone core but replaces oxadiazole with a piperazine-linked heterocycle. Such structural variations influence solubility and target specificity, underscoring the need for empirical optimization of substituents .

Bioactivity and Mechanism

The target compound’s trifluoromethylphenoxy group may enhance lipophilicity and membrane permeability, while the dichlorophenyl and oxadiazole groups could interact with hydrophobic pockets in enzymes like topoisomerases or kinases. Comparatively, ferroptosis-inducing compounds () often rely on electrophilic moieties to disrupt redox homeostasis, suggesting that the target compound’s oxadiazole or dichlorophenyl groups might similarly modulate oxidative stress pathways .

Data Table: Comparative Bioactivity of Selected Compounds

Compound Class Key Structural Features Bioactivity (IC50 or EC50) Reference
Target Compound 2,4-Dichlorophenyl, oxadiazole, pyrrole Data not explicitly reported N/A
N-{[5-(2,4-DCP)-Oxadiazole]Amine 2,4-Dichlorophenyl, oxadiazole, amine IC50 = 2.46 µg/mL (Hep-G2)
Triazole-Thio-Ethanone Difluorophenyl, triazole, sulfonyl Antifungal/anticancer activity inferred
Ferroptosis-Inducing Agents Electrophilic groups (e.g., chloro, nitro) EC50 < 10 µM in OSCC models

Q & A

Q. What synthetic methodologies are commonly employed to prepare this compound?

The compound is synthesized via cyclocondensation reactions, typically involving hydrazide intermediates and carbonyl-containing precursors. For example, 1,3,4-oxadiazole derivatives are synthesized by reacting acylhydrazides with aldehydes under acidic conditions, followed by cyclization . Key steps include:

  • Condensation of 3-(trifluoromethyl)phenoxyacetyl chloride with a pyrrole-hydrazide intermediate.
  • Cyclization using reagents like POCl₃ or polyphosphoric acid to form the oxadiazole ring.
  • Purification via column chromatography or recrystallization.

Q. How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Parameters such as bond lengths, angles, and torsion angles are compared to density functional theory (DFT) predictions. For instance, SCXRD data collection at 173 K with a Mo Kα source (λ = 0.71073 Å) and refinement using SHELXL software ensures accuracy .

Q. What spectroscopic techniques confirm its molecular identity?

  • NMR : ¹H/¹³C NMR spectra identify substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, trifluoromethyl groups at δ 4.3 ppm).
  • FTIR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-F (1100–1200 cm⁻¹) confirm functional groups.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 505.08) .

Advanced Research Questions

Q. How can computational chemistry predict the compound’s electronic properties?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and dipole moments. These studies reveal charge distribution patterns, aiding in understanding reactivity and interaction with biological targets . For example:

PropertyValue (DFT)Experimental (SCXRD)
C=O bond length1.21 Å1.22 Å
HOMO-LUMO gap4.1 eVN/A

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. SRB).
  • Sample degradation : Organic compounds degrade under prolonged storage or suboptimal pH/temperature. Stabilization via lyophilization or continuous cooling during assays is recommended .
  • Structural analogs : Compare results with related 1,3,4-oxadiazole derivatives (e.g., antibacterial activity of trimethoxyphenyl variants ).

Q. What strategies optimize bioactivity through structural modification?

Structure-activity relationship (SAR) studies suggest:

  • Oxadiazole ring substitution : Electron-withdrawing groups (e.g., -CF₃) enhance antimicrobial potency.
  • Pyrrole modifications : Methyl groups at the 1-position improve metabolic stability.
  • Phenoxy linker flexibility : Rigidifying the linker (e.g., replacing -OCH₂- with -CH₂CH₂-) reduces entropic penalties in target binding .

Q. How to assess stability under varying experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) up to 300°C.
  • Photostability : Expose to UV light (254 nm) and monitor decomposition via HPLC.
  • Hydrolytic stability : Incubate in buffers (pH 1–13) and quantify degradation products using LC-MS .

Methodological Notes

  • Data contradiction mitigation : Use standardized protocols (e.g., NIH/WHO guidelines for cytotoxicity assays) and include positive controls (e.g., doxorubicin for anticancer studies).
  • Advanced characterization : Pair SCXRD with Hirshfeld surface analysis to study intermolecular interactions (e.g., C–H···O hydrogen bonds) .
  • Bioactivity validation : Combine in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to identify binding modes to targets like COX-2 or DNA gyrase .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.